tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate is a type of azetidine compound . Azetidine compounds are widely used as pharmaceutical intermediates . This particular compound has been identified as an important pharmaceutical intermediate used in the synthesis of IRAK-4 inhibitors .
Mode of Action
It’s known that it plays a crucial role in the synthesis of irak-4 inhibitors . IRAK-4 is a kinase involved in the signal transduction pathway of Toll-like and IL-1 receptors, which are important in the immune response. Inhibitors of IRAK-4 are being investigated for their potential in treating autoimmune diseases and certain cancers.
Biochemical Pathways
The compound is involved in the biochemical pathways leading to the synthesis of IRAK-4 inhibitors . These inhibitors can block the signal transduction pathway of Toll-like and IL-1 receptors, thereby modulating the immune response.
Result of Action
As an intermediate in the synthesis of IRAK-4 inhibitors, the result of the action of this compound would be the production of these inhibitors . These inhibitors can potentially modulate the immune response, which could be beneficial in the treatment of certain autoimmune diseases and cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction is carried out under mild conditions to obtain the desired product in high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties .
Industry: The compound can be used as a building block in the chemical industry for the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties .
Comparison with Similar Compounds
- tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate
- tert-Butyl 3-(isopropylamino)-1-azetidinecarboxylate
- (3S)-3-(4-aminophenyl)-1-piperidinecarboxylate
Uniqueness: tert-Butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
CAS No. |
1513681-34-9 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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